3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a tosylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:
Formation of the Tosylpyrrolidine Intermediate: Tosylation of pyrrolidine is achieved using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 3,4,5-Trimethoxybenzoyl Chloride: The tosylpyrrolidine intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the trimethoxyphenyl group.
Reduction: Amines derived from the reduction of the benzamide moiety.
Substitution: Halogenated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure but with a different pyrrolidine derivative.
3,4,5-trimethoxy-N-(1,3-thiazol-2-yl)benzamide: Contains a thiazole ring instead of a tosylpyrrolidine moiety.
Uniqueness
3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is unique due to its combination of the trimethoxyphenyl group and the tosylpyrrolidine moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-15-7-9-18(10-8-15)31(26,27)24-11-5-6-17(24)14-23-22(25)16-12-19(28-2)21(30-4)20(13-16)29-3/h7-10,12-13,17H,5-6,11,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSANHSZTMOTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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